
3-(dimethylamino)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(dimethylamino)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C20H31N3O2 and its molecular weight is 345.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tetrahydrobenzo[b]pyrans Synthesis
Tetrahydrobenzo[b]pyrans are significant due to their prevalence in naturally occurring compounds, pharmaceuticals, and potential drug candidates. These compounds are of interest for organic chemists and pharmacologists due to their heterocyclic scaffolds. Research has explored the synthesis of tetrahydrobenzo[b]pyrans using various organocatalysts, focusing on the development of new strategies for three-component condensation. This work highlights the importance of green chemistry principles, such as the use of water and water-ethanol systems as solvents and the recyclability of organocatalysts, in the synthesis of these heterocycles (H. Kiyani, 2018).
Insecticidal Activity and Mode of Action
The family Piperaceae, known for its diverse medicinal and spice properties, has been studied for the insecticidal activities of its compounds, particularly the piperamides. Extracts from Piper spp. have been evaluated against various insect pests, with findings suggesting potential applications as biopesticide materials for controlling small-scale insect outbreaks. This research emphasizes the importance of developing botanical insecticides to reduce the likelihood of resistance development (I. Scott et al., 2007).
Synthesis of N-heterocycles via Sulfinimines
Chiral sulfinamides, such as tert-butanesulfinamide, have emerged as significant chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. These compounds facilitate the synthesis of structurally diverse N-heterocycles, including piperidines, pyrrolidines, and azetidines, which are crucial structural motifs in many natural products and therapeutically relevant compounds. This methodology offers insights into accessing a wide variety of N-heterocyclic structures with potential pharmaceutical applications (R. Philip et al., 2020).
Radical Scavengers and Cell Impairment Remedy
Chromones and their derivatives, including compounds structurally related to the specified chemical, have been investigated for their antioxidant properties. These properties are crucial in neutralizing active oxygen and interrupting free radical processes that can lead to cell impairment and various diseases. Research in this area emphasizes the significance of certain functional groups in chromones for their radical scavenging activity, highlighting their potential as remedies for cell impairment and associated diseases (Preeti Yadav et al., 2014).
Properties
IUPAC Name |
3-(dimethylamino)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-22(2)19-5-3-4-17(14-19)20(24)21-15-16-6-10-23(11-7-16)18-8-12-25-13-9-18/h3-5,14,16,18H,6-13,15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEHBSMKDMLOHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
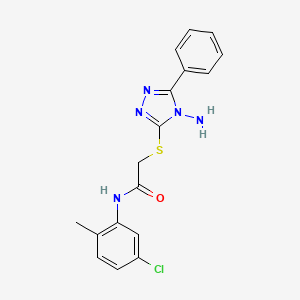
![2-(2,4-dimethyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-1H-indene-1,3(2H)-dione](/img/structure/B2441037.png)
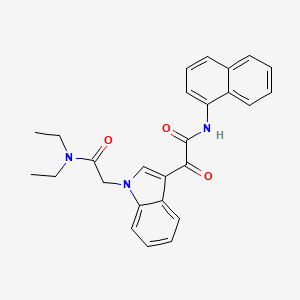
![N-(3-(diethylamino)propyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2441040.png)
![(Z)-ethyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2441042.png)
![6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2441044.png)

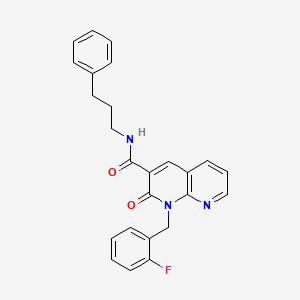
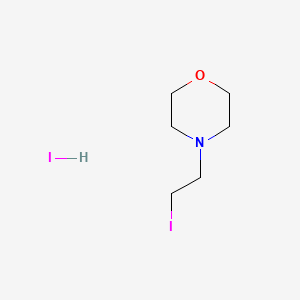
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(tosylmethyl)-1,2,4-oxadiazole](/img/structure/B2441050.png)
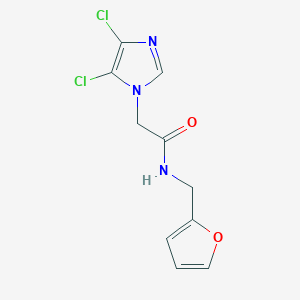
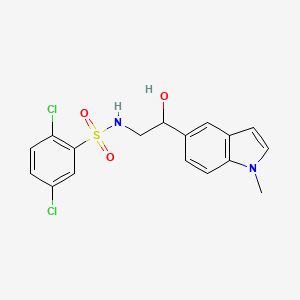
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2441057.png)
![(E)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2441058.png)
